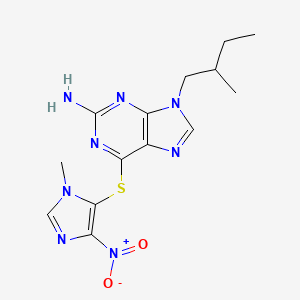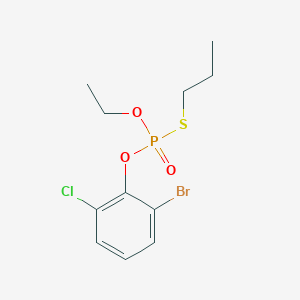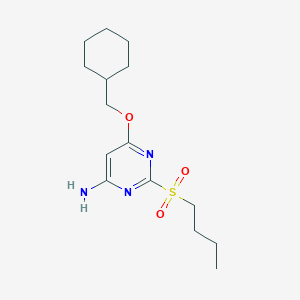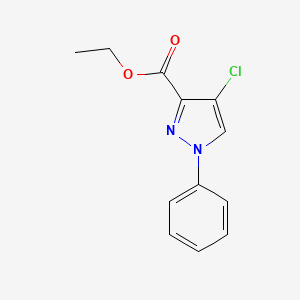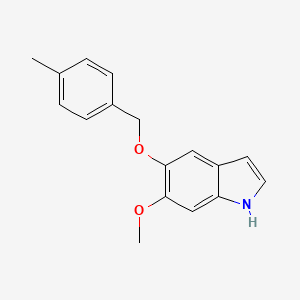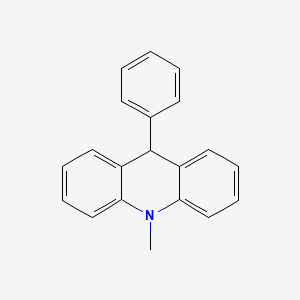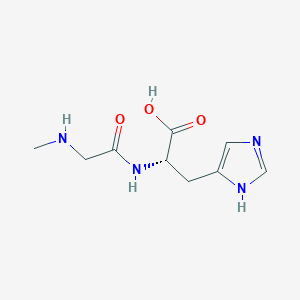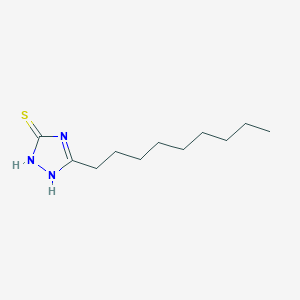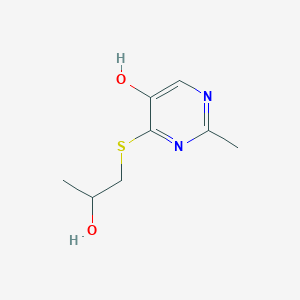
4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-halo derivatives of pyrimidine with sulfur-containing reagents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets and pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their function and activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioxopyrimidines: These compounds have a similar structure but with a thioxo group instead of a hydroxypropylthio group.
4-Hydroxy-2-pyrones: These compounds share the hydroxy group but differ in the overall structure and functional groups.
Uniqueness
4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol is unique due to the presence of both a hydroxypropylthio group and a methyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91036-39-4 |
|---|---|
Formule moléculaire |
C8H12N2O2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
4-(2-hydroxypropylsulfanyl)-2-methylpyrimidin-5-ol |
InChI |
InChI=1S/C8H12N2O2S/c1-5(11)4-13-8-7(12)3-9-6(2)10-8/h3,5,11-12H,4H2,1-2H3 |
Clé InChI |
RQPZFXDISJDXOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)SCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
